molecular formula C4HCl2CuS B14600837 copper(1+);3,4-dichloro-2H-thiophen-2-ide CAS No. 61209-00-5

copper(1+);3,4-dichloro-2H-thiophen-2-ide

Cat. No.: B14600837
CAS No.: 61209-00-5
M. Wt: 215.57 g/mol
InChI Key: RLPTVXRFMNTOAN-UHFFFAOYSA-N
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Description

Copper(1+);3,4-dichloro-2H-thiophen-2-ide is a coordination compound where copper is in the +1 oxidation state, and it is coordinated with a 3,4-dichloro-2H-thiophen-2-ide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of copper(I) salts with 3,4-dichloro-2H-thiophen-2-ide ligands under controlled conditions. One common method is:

    Starting Materials: Copper(I) chloride and 3,4-dichloro-2H-thiophen-2-ide.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of copper(I) to copper(II).

    Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile is often used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Copper(1+) can be oxidized to copper(2+) under certain conditions, which may affect the stability of the compound.

    Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents.

    Substitution: Ligand substitution reactions can occur, where the 3,4-dichloro-2H-thiophen-2-ide ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used to oxidize copper(1+) to copper(2+).

    Reducing Agents: Sodium borohydride or other strong reducing agents can reduce copper(2+) back to copper(1+).

    Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.

Major Products

    Oxidation Products: Copper(2+) complexes with 3,4-dichloro-2H-thiophen-2-ide or other ligands.

    Reduction Products: Copper(0) or other reduced forms of copper.

    Substitution Products: New copper complexes with different ligands.

Scientific Research Applications

Chemistry

Copper(1+);3,4-dichloro-2H-thiophen-2-ide is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloaddition reactions. Its unique electronic properties make it an effective catalyst for these transformations.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion can interact with biological molecules, leading to the disruption of microbial cell functions.

Medicine

The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of copper(1+);3,4-dichloro-2H-thiophen-2-ide involves its ability to coordinate with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of other molecules. The 3,4-dichloro-2H-thiophen-2-ide ligand can also interact with biological molecules, affecting their function.

Molecular Targets and Pathways

    Redox Reactions: Copper(1+) can participate in redox reactions, influencing the redox state of cellular components.

    Ligand Interactions: The ligand can bind to proteins and other biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Copper(1+);3,4-dichloro-2H-thiophen-2-ide: Similar compounds include other copper(I) complexes with different ligands, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide.

    3,4-Dichloro-2H-thiophen-2-ide: Similar ligands include other halogenated thiophenes, such as 3,4-dibromo-2H-thiophen-2-ide and 3,4-difluoro-2H-thiophen-2-ide.

Uniqueness

This compound is unique due to the specific electronic and steric properties imparted by the 3,4-dichloro-2H-thiophen-2-ide ligand

Properties

CAS No.

61209-00-5

Molecular Formula

C4HCl2CuS

Molecular Weight

215.57 g/mol

IUPAC Name

copper(1+);3,4-dichloro-2H-thiophen-2-ide

InChI

InChI=1S/C4HCl2S.Cu/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1

InChI Key

RLPTVXRFMNTOAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=[C-]S1)Cl)Cl.[Cu+]

Origin of Product

United States

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